molecular formula C20H20ClNO3 B8519844 tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate

tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate

Cat. No.: B8519844
M. Wt: 357.8 g/mol
InChI Key: XTAAFMKMANQBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenoxy group, and a pyridinyl ethynyl moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenoxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethynyl Intermediate: The ethynyl group is introduced to the pyridine ring through a Sonogashira coupling reaction, which involves the reaction of 2-methyl-3-iodopyridine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

    Substitution Reaction: The chloro-substituted phenoxy group is then attached to the ethynyl intermediate through a nucleophilic substitution reaction.

    Esterification: Finally, the tert-butyl group is introduced via esterification, where the phenoxy intermediate reacts with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenoxy}acetate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro and tert-butyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate can be compared with similar compounds such as:

    Tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenyl}acetate: Similar structure but lacks the phenoxy group, resulting in different reactivity and applications.

    Tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]benzoate: Contains a benzoate group instead of the phenoxy group, leading to variations in chemical properties and biological activity.

    Tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenyl}carbamate:

Properties

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate

InChI

InChI=1S/C20H20ClNO3/c1-14-15(6-5-11-22-14)7-8-16-12-17(21)9-10-18(16)24-13-19(23)25-20(2,3)4/h5-6,9-12H,13H2,1-4H3

InChI Key

XTAAFMKMANQBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 19, starting from tert-butyl(4-chloro-2-ethynylphenoxy)acetate (Intermediate 3) and 3-bromo-2-methylpyridine (Synchem-OHG), the title compound was obtained as a yellow sticky solid after purification by preparative HPLC.
[Compound]
Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl(4-chloro-2-ethynylphenoxy)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.